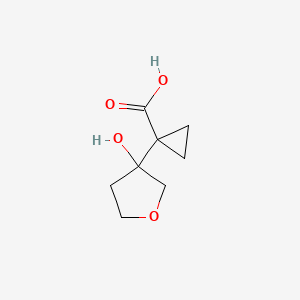1-(3-hydroxyoxolan-3-yl)cyclopropane-1-carboxylicacid
CAS No.: 2172601-53-3
Cat. No.: VC12001113
Molecular Formula: C8H12O4
Molecular Weight: 172.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2172601-53-3 |
|---|---|
| Molecular Formula | C8H12O4 |
| Molecular Weight | 172.18 g/mol |
| IUPAC Name | 1-(3-hydroxyoxolan-3-yl)cyclopropane-1-carboxylic acid |
| Standard InChI | InChI=1S/C8H12O4/c9-6(10)7(1-2-7)8(11)3-4-12-5-8/h11H,1-5H2,(H,9,10) |
| Standard InChI Key | LPTLSXNTWQLATK-UHFFFAOYSA-N |
| SMILES | C1CC1(C(=O)O)C2(CCOC2)O |
| Canonical SMILES | C1CC1(C(=O)O)C2(CCOC2)O |
Introduction
Structural Characteristics and Nomenclature
The systematic name 1-(3-hydroxyoxolan-3-yl)cyclopropane-1-carboxylic acid denotes a cyclopropane ring substituted at one carbon with both a carboxylic acid group (-COOH) and a 3-hydroxyoxolan-3-yl group. The oxolane (tetrahydrofuran) ring contains a hydroxyl group at the 3-position, creating a sterically congested tertiary alcohol. Key structural features include:
-
Cyclopropane core: The strained three-membered ring imposes significant angle distortion (≈60° bond angles), enhancing reactivity .
-
Carboxylic acid moiety: Provides acidity (predicted pKa ≈3.1–3.5 based on analog data ) and hydrogen-bonding capacity.
-
3-Hydroxyoxolan substituent: Introduces chirality and hydrogen-bond donor/acceptor sites, influencing solubility and biological interactions .
The molecular formula is hypothesized as , with a molar mass of 188.18 g/mol. Comparative density estimates suggest , extrapolated from similar cyclopropane carboxylates .
Synthetic Strategies and Reaction Pathways
Retrosynthetic Analysis
The target compound can be dissected into two fragments:
-
Cyclopropane-1-carboxylic acid: Synthesized via [2+1] cyclopropanation of alkenes with carbene precursors.
-
3-Hydroxyoxolan: Likely derived from epoxidation of dihydrofuran followed by acid-catalyzed ring opening or microbial oxidation of tetrahydrofuran derivatives.
Proposed Synthetic Route
Building on the methodology from Patent CN110862311A , a plausible pathway involves:
-
Cyclopropanation:
-
Introduction of 3-Hydroxyoxolan:
-
Deprotection and Purification:
Critical Parameters:
Physicochemical Properties and Stability
Predicted Properties
Stability Considerations
-
Thermal: Prone to ring-opening above 150°C due to cyclopropane strain.
-
Photochemical: UV exposure may induce [2π+2σ] rearrangements.
-
Hydrolytic: Stable under acidic conditions; base-catalyzed ester hydrolysis possible .
Challenges and Future Directions
Synthetic Optimization
-
Catalyst development: Enantioselective cyclopropanation to access chiral intermediates.
-
Green chemistry: Replace diazomethane with safer carbene sources (e.g., sulfonium ylides).
Biological Testing
Priority areas include:
-
In vitro cytotoxicity screening (NIH/3T3 cells).
-
Enzyme inhibition assays (serine proteases, kinases).
Computational Modeling
-
DFT studies: Quantify ring strain and predict reaction pathways.
-
Docking simulations: Identify protein targets for drug design.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume